molecular formula C25H35NO2 B370941 2-[4-(4-Decylphenyl)phenoxy]propanamide

2-[4-(4-Decylphenyl)phenoxy]propanamide

Cat. No.: B370941
M. Wt: 381.5g/mol
InChI Key: DJJJNXSJBCHMRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-Decylphenyl)phenoxy]propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a phenoxy group bearing a 4-decylphenyl chain. This compound is structurally analogous to several fibrate derivatives and propanamide-based molecules, which are often explored for enzyme inhibition or material science applications.

Properties

Molecular Formula

C25H35NO2

Molecular Weight

381.5g/mol

IUPAC Name

2-[4-(4-decylphenyl)phenoxy]propanamide

InChI

InChI=1S/C25H35NO2/c1-3-4-5-6-7-8-9-10-11-21-12-14-22(15-13-21)23-16-18-24(19-17-23)28-20(2)25(26)27/h12-20H,3-11H2,1-2H3,(H2,26,27)

InChI Key

DJJJNXSJBCHMRZ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)OC(C)C(=O)N

Canonical SMILES

CCCCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)OC(C)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Property Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) logP (Predicted) Notable Properties
This compound C₂₅H₃₅NO₂ 4-Decylphenyl, phenoxy, propanamide 393.56 ~7.5 (estimated) High lipophilicity due to long alkyl chain; moderate solubility in nonpolar solvents.
2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-[(4-nitrophenyl)sulfonyl]propanamide (22) C₂₃H₁₉Cl₂NO₅S Chlorobenzoyl, nitro sulfonyl 492.37 4.8 (calculated) Polar substituents (sulfonyl, nitro) reduce logP; higher melting point (56% yield, m.p. not specified).
N-[(4-Fluorophenyl)methyl]-2-(4-methylphenoxy)propanamide C₁₇H₁₈FNO₂ Fluorophenylmethyl, methylphenoxy 295.33 3.2 (estimated) Fluorine enhances electronegativity; lower molecular weight improves aqueous solubility.
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol C₁₈H₃₀O₃ Tetramethylbutyl, ethoxyethanol 294.43 3.9 (estimated) Branched alkyl chain reduces crystallinity; alcohol group increases hydrophilicity.
N-{2-[N-(4-Methylphenyl)oxamoyl]-phenyl}propanamide C₁₈H₁₈N₂O₃ Oxamoyl, methylphenyl 310.35 2.5 (estimated) Oxamoyl group enhances hydrogen bonding; crystalline structure (validated via X-ray).
N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide C₂₀H₂₆N₂O₂ Amino, sec-butyl 326.43 3.1 (estimated) Amino group improves solubility; sec-butyl adds steric hindrance.
N-(4-{[4-(acetylamino)phenyl]sulfonyl}phenyl)propanamide C₁₇H₁₈N₂O₄S Acetylamino, sulfonyl 370.40 4.05 (experimental) Sulfonyl group increases acidity; moderate logP balances lipophilicity and solubility.

Structural Analysis

  • Alkyl Chain Variations: The decyl chain in the target compound significantly increases logP (~7.5) compared to shorter or branched chains (e.g., tetramethylbutyl in , logP ~3.9). This enhances membrane permeability but reduces aqueous solubility. Branched vs.
  • Functional Group Modifications: Amide vs. Alcohol/Ether: The propanamide group in the target compound enables stronger hydrogen bonding than ethers (e.g., ethoxyethanol in ) or alcohols, influencing aggregation and crystallinity. Electron-Withdrawing Groups: Chlorobenzoyl and nitro sulfonyl groups in lower logP (4.8) and increase polarity, contrasting with the electron-rich decylphenyl group.
  • Bioactivity Implications: Compounds with sulfonyl () or oxamoyl () groups exhibit enhanced hydrogen-bonding capacity, which may improve enzyme inhibition compared to the target compound’s simpler amide. The amino group in (logP ~3.1) improves solubility, suggesting that the target compound’s high logP may limit applications in aqueous environments.

Research Findings

  • Synthetic Yields : Compound 22 () was synthesized in 56% yield using silica gel chromatography, indicating feasible scalability for analogs with complex substituents.
  • Crystallinity : The oxamoyl derivative () forms stable crystals (R factor = 0.039), suggesting that bulky substituents in the target compound may hinder crystallization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.